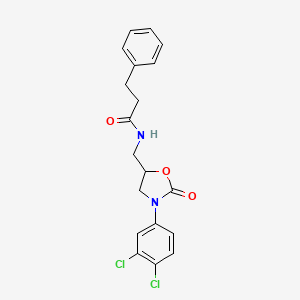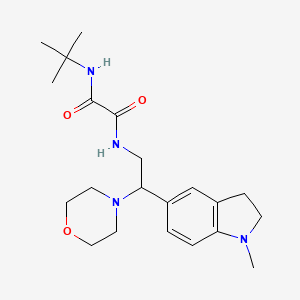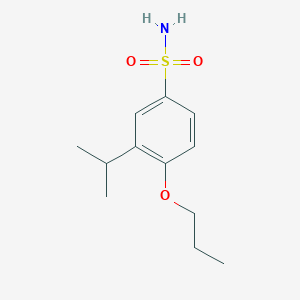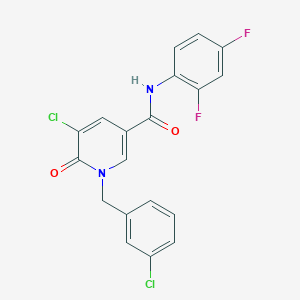
N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide
カタログ番号 B2847421
CAS番号:
954597-13-8
分子量: 393.26
InChIキー: ROWPFHXYOBCIJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide” is a complex organic molecule. It contains a 3,4-dichlorophenyl group, an oxazolidinone ring, and a phenylpropanamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the oxazolidinone ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amide group could undergo hydrolysis, and the oxazolidinone ring could potentially participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar amide group and the nonpolar phenyl groups .科学的研究の応用
Antimicrobial and Antifungal Applications
- Research indicates that derivatives structurally related to "N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide" have been synthesized and tested for antimicrobial and antifungal activities. For instance, a series of compounds featuring chlorophenyl and oxazolidinone moieties have shown potential as antimicrobial agents against a variety of bacterial and fungal strains, highlighting their significance in developing new antibacterial and antifungal therapies (Desai et al., 2011).
Anticancer Evaluation
- The anticancer potential of compounds related to "this compound" has been explored, with studies demonstrating moderate to excellent anticancer activity against various cancer cell lines. This research underscores the compound's role in the development of new cancer therapies (Ravinaik et al., 2021).
Interaction with Biological Receptors
- Studies have also investigated the molecular interactions of structurally similar compounds with specific biological receptors, such as the CB1 cannabinoid receptor. These findings are critical for understanding how these compounds can be used to modulate receptor activity, offering insights into their therapeutic applications (Shim et al., 2002).
Antiepileptic Activity
- Moreover, the antiepileptic properties of compounds related to "this compound" have been evaluated, with some derivatives showing promising results in preclinical models. This area of research contributes to the compound's potential in treating neurological disorders (Asadollahi et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-16-8-7-14(10-17(16)21)23-12-15(26-19(23)25)11-22-18(24)9-6-13-4-2-1-3-5-13/h1-5,7-8,10,15H,6,9,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPFHXYOBCIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)


![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)
![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)
![(3,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847354.png)

![1-(4-Phenyl-2-thiazolyl)-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2847358.png)

![1-(5-Chloro-2-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2847360.png)